2,5-Difluoro-4-iodopyridine
Overview
Description
2,5-Difluoro-4-iodopyridine is a fluorinated pyridine derivative with the molecular formula C5H2F2IN. This compound is characterized by the presence of two fluorine atoms and one iodine atom attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the direct fluorination of pyridine using fluorinating agents such as Selectfluor® or CsSO4F. The iodination can be achieved using iodine or iodine monochloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of polar aprotic solvents and phase-transfer catalysts can enhance the efficiency of the halogenation reactions. Additionally, maintaining an inert atmosphere and controlling the reaction temperature are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate
Major Products:
Substitution Products: Compounds with various functional groups replacing the iodine atom.
Oxidation Products: Compounds with higher oxidation states of iodine.
Coupling Products: Biaryl or alkyne derivatives formed through cross-coupling reactions
Scientific Research Applications
2,5-Difluoro-4-iodopyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, especially in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies due to the presence of fluorine atoms.
Medicine: Explored for its role in the synthesis of biologically active compounds with potential therapeutic applications.
Industry: Utilized in the production of advanced materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-iodopyridine depends on its specific application. In chemical reactions, the electron-withdrawing effect of the fluorine atoms can influence the reactivity of the pyridine ring, making it more or less susceptible to nucleophilic attack. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. In biological applications, the compound’s interaction with molecular targets and pathways would depend on the specific functional groups introduced during synthesis .
Comparison with Similar Compounds
- 2,3-Difluoro-4-iodopyridine
- 2,6-Difluoro-4-iodopyridine
- 3,5-Difluoro-4-iodopyridine
Comparison: 2,5-Difluoro-4-iodopyridine is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring. This arrangement can lead to different reactivity patterns and physical properties compared to other difluoro-iodopyridine isomers. For example, the electron-withdrawing effects of the fluorine atoms in the 2,5-positions can significantly influence the compound’s acidity, basicity, and overall stability .
Properties
IUPAC Name |
2,5-difluoro-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVRKNZQNKGNTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692903 | |
Record name | 2,5-Difluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017793-20-2 | |
Record name | 2,5-Difluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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